Hexaammineruthenium(II) chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

azanide;ruthenium(8+);dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.6H2N.Ru/h2*1H;6*1H2;/q;;6*-1;+8/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJGOEGOKCTMSJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Cl-].[Ru+8] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12N6Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hexaammineruthenium(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of hexaammineruthenium(II) chloride, a compound of significant interest in chemical research and catalysis.[1]

Synthesis of this compound, [Ru(NH₃)₆]Cl₂

The synthesis of this compound is typically achieved through the reduction of the more stable hexaammineruthenium(III) chloride. A well-established and reliable method for this conversion is detailed in Inorganic Syntheses.

Experimental Protocol

A common and effective method for the preparation of this compound involves the reduction of hexaammineruthenium(III) chloride using a zinc amalgam in an ammonia (B1221849) solution.

Materials:

-

Hexaammineruthenium(III) chloride, [Ru(NH₃)₆]Cl₃

-

Zinc dust

-

Mercury(II) chloride, HgCl₂

-

Concentrated aqueous ammonia

-

Deoxygenated water

-

Ethanol

-

Diethyl ether

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Preparation of Zinc Amalgam: In a fume hood, carefully prepare a zinc amalgam by adding zinc dust to a solution of mercury(II) chloride in water. Allow the mixture to react, then decant the aqueous solution and wash the amalgam thoroughly with deoxygenated water.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and an inert gas inlet, dissolve hexaammineruthenium(III) chloride in a minimal amount of warm, deoxygenated aqueous ammonia. The solution should be a pale yellow-orange color.

-

Reduction: Add the freshly prepared zinc amalgam to the stirred solution of the ruthenium(III) complex under a continuous flow of inert gas. The color of the solution will gradually change to a very pale yellow or colorless solution, indicating the reduction of Ru(III) to Ru(II). This process may take several hours.

-

Isolation of the Product: Once the reduction is complete (as indicated by the color change), carefully decant the solution away from the zinc amalgam.

-

Precipitation: Cool the resulting solution in an ice bath. The this compound will precipitate as a pale yellow solid.[2]

-

Washing and Drying: Collect the solid by filtration under an inert atmosphere. Wash the product sequentially with small portions of ice-cold deoxygenated water, ethanol, and finally diethyl ether. Dry the product under a stream of inert gas or in a vacuum desiccator.

Note: this compound is sensitive to air, especially in solution, and should be handled under an inert atmosphere to prevent oxidation back to the ruthenium(III) state.

Synthesis Workflow

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, purity, and electronic properties of the synthesized this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the presence of the ammine ligands and assessing the coordination environment of the ruthenium center.

Experimental Protocol:

-

Sample Preparation: Prepare a solid sample by mixing a small amount of the complex with dry potassium bromide (KBr) and pressing it into a pellet. Alternatively, a Nujol mull can be prepared.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Data Presentation:

| Vibrational Mode | Wavenumber (cm⁻¹) for [Ru(NH₃)₆]Cl₂ | Wavenumber (cm⁻¹) for [Ru(NH₃)₆]Cl₃ | Assignment |

| N-H Stretching | ~3150 | ~3250 | ν(N-H) |

| Degenerate NH₃ Deformation | ~1600 | ~1620 | δd(NH₃) |

| Symmetric NH₃ Deformation | ~1220 | ~1360 | δs(NH₃) |

| NH₃ Rocking | ~770 | ~790 | ρr(NH₃) |

| Ru-N Stretching | Not readily observed | ~450 | ν(Ru-N) |

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument. The metal-nitrogen stretching vibrations are typically observed at higher frequencies for the ruthenium(III) complexes compared to the ruthenium(II) complexes.[3][4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex. While the hexaammineruthenium(II) ion is often generated in situ for these measurements due to its air sensitivity, spectra of the isolated complex can be obtained in deoxygenated solvents.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of [Ru(NH₃)₆]Cl₂ in deoxygenated water.

-

Instrumentation: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

Data Presentation:

| Complex Ion | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| [Ru(NH₃)₆]²⁺ (aq) | ~275 | ~500 | Ligand-to-metal charge transfer (LMCT) |

| [Ru(NH₃)₆]³⁺ (aq) | ~275, ~325 | Varies | Ligand-to-metal charge transfer (LMCT) |

The UV-Vis spectrum of the hexaammineruthenium(III) ion shows distinct peaks that change upon reduction to the ruthenium(II) state.[5]

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of the [Ru(NH₃)₆]³⁺/²⁺ couple. This redox couple is well-known for its reversible one-electron transfer process.

Experimental Protocol:

-

Electrolyte Solution: Prepare a solution of the ruthenium complex (typically starting with [Ru(NH₃)₆]Cl₃, which is then reduced in the first scan) in a suitable supporting electrolyte, such as 0.1 M KCl in deionized water.

-

Electrochemical Cell: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Instrumentation: Perform the cyclic voltammetry experiment using a potentiostat, scanning the potential over a range that encompasses the redox potential of the Ru(III)/Ru(II) couple (e.g., from +0.3 V to -0.5 V vs. Ag/AgCl).

Data Presentation:

| Parameter | Typical Value (vs. Ag/AgCl in 0.1 M KCl) |

| Formal Potential (E°') | ~ -0.18 V |

| Peak-to-Peak Separation (ΔEp) | ~ 60-70 mV at slow scan rates |

| Ipa / Ipc Ratio | ~ 1 |

The nearly equal anodic and cathodic peak currents and a peak separation close to 59/n mV (where n=1 for a one-electron process) are characteristic of a reversible redox process.[6][7][8][9][10]

Characterization Workflow

References

- 1. This compound 99.9 trace metals 15305-72-3 [sigmaaldrich.com]

- 2. strem.com [strem.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. research.monash.edu [research.monash.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

[Ru(NH3)6]Cl2 chemical and physical properties

An In-depth Technical Guide to Hexaammineruthenium(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, [Ru(NH₃)₆]Cl₂. The information is tailored for researchers, scientists, and professionals in drug development who utilize this inorganic coordination compound in their work.

Core Chemical and Physical Properties

This compound is a yellow crystalline coordination compound. It is recognized for its role as a catalyst in various chemical reactions, including hydrogenation, isomerization, and oxidation. Furthermore, it serves as a redox probe in electroanalytical techniques.

Table 1: General Properties of [Ru(NH₃)₆]Cl₂

| Property | Value | Source(s) |

| Chemical Formula | [Ru(NH₃)₆]Cl₂ | [1] |

| Molecular Weight | 273.15 g/mol | |

| 274.16 g/mol | [1] | |

| CAS Number | 15305-72-3 | [1] |

| Appearance | Yellow crystalline solid, pale yellow powder | [2] |

| Solubility | Slightly soluble in H₂O | |

| Storage Temperature | 2-8°C | |

| Air Sensitivity | Yes | [2] |

Table 2: Structural and Identification Information

| Identifier | Value | Source(s) |

| SMILES String | N.N.N.N.N.N.[Cl-].[Cl-].[Ru++] | |

| InChI | 1S/2ClH.6H3N.Ru/h21H;61H3;/q;;;;;;;;+2/p-2 | |

| InChI Key | SHHNQLHKJVODTN-UHFFFAOYSA-L | |

| PubChem CID | 44147353 | [3] |

Redox Properties and Electrochemical Applications

The hexaammineruthenium(II)/(III) couple is a well-characterized, reversible one-electron redox system, making it a standard for electrochemical studies. This property is central to its application as a redox indicator in biosensors and for studying electron transfer kinetics.

Use in DNA Interaction Studies:

[Ru(NH₃)₆]³⁺ is known to interact with DNA, primarily through electrostatic interactions with the phosphate (B84403) backbone. This interaction can be probed using electrochemical methods, where changes in the cyclic voltammogram of the ruthenium complex can indicate binding to DNA.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for [Ru(NH₃)₆]Cl₂ is not readily found in the searched literature. However, its synthesis would generally involve the reduction of a suitable Ruthenium(III) precursor, such as [Ru(NH₃)₆]Cl₃, under an inert atmosphere. The synthesis of related hexaammine complexes often involves the reaction of a metal salt with a concentrated ammonia (B1221849) solution. For instance, the synthesis of hexaamminenickel(II) chloride involves dissolving nickel(II) chloride in water and adding an excess of concentrated aqueous ammonia to precipitate the complex. A similar approach, starting with a Ru(II) salt, could be envisioned.

Characterization

Standard characterization techniques for [Ru(NH₃)₆]Cl₂ would include:

-

Elemental Analysis: To confirm the elemental composition.

-

UV-Vis Spectroscopy: To observe the characteristic metal-to-ligand charge transfer bands.

-

Infrared (IR) Spectroscopy: To identify the N-H stretches of the ammine ligands.

-

Cyclic Voltammetry (CV): To confirm the reversible Ru(II)/Ru(III) redox couple.

Experimental Protocol: Cyclic Voltammetry of the [Ru(NH₃)₆]²⁺/³⁺ Redox Couple

This protocol describes the characterization of the [Ru(NH₃)₆]²⁺/³⁺ redox couple using cyclic voltammetry. This experiment is often used to assess the performance of electrodes or to study electron transfer kinetics. The protocol starts with the more stable [Ru(NH₃)₆]Cl₃, which is reduced in situ to [Ru(NH₃)₆]Cl₂.

Materials:

-

Hexaammineruthenium(III) chloride ([Ru(NH₃)₆]Cl₃)

-

Working electrode (e.g., glassy carbon, platinum, or gold)[6]

-

Reference electrode (e.g., Ag/AgCl)[6]

-

Counter electrode (e.g., platinum wire)[6]

-

Potentiostat

Procedure:

-

Prepare a 0.1 M KCl supporting electrolyte solution by dissolving the appropriate amount of KCl in deionized water.[4][5]

-

Prepare a stock solution of 10 mM [Ru(NH₃)₆]Cl₃ in the 0.1 M KCl solution.[4][5]

-

Assemble the three-electrode electrochemical cell with the working, reference, and counter electrodes.

-

Polish the working electrode according to standard procedures (e.g., with alumina (B75360) slurry) to ensure a clean and reproducible surface.[6][7]

-

Record a background voltammogram of the 0.1 M KCl solution to ensure there are no interfering redox processes in the potential window of interest.[4]

-

Add the [Ru(NH₃)₆]Cl₃ stock solution to the electrochemical cell to achieve the desired final concentration (e.g., 1 mM).

-

Perform cyclic voltammetry. A typical potential window would be from +0.3 V to -0.6 V vs. Ag/AgCl.[7] A scan rate of 50-100 mV/s is a good starting point.[4][7]

-

Analyze the resulting voltammogram. For a reversible one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp) should be close to 59 mV at room temperature, and the ratio of the peak currents (ipa/ipc) should be close to 1.

Visualizations

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for the electrochemical characterization of the [Ru(NH₃)₆]²⁺/³⁺ redox couple.

Conceptual Diagram of DNA Binding Detection

Caption: Conceptual workflow for detecting the interaction of [Ru(NH₃)₆]³⁺ with DNA using cyclic voltammetry.

References

- 1. colonialmetals.com [colonialmetals.com]

- 2. strem.com [strem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Ruthenium hexamine reversible cyclic voltagram — IO Rodeo Documentation for CheapStat [stuff.iorodeo.com]

- 5. Reversible Cyclic Voltammetry [blog.iorodeo.com]

- 6. research.monash.edu [research.monash.edu]

- 7. researchgate.net [researchgate.net]

Hexaammineruthenium(II) Chloride: A Comprehensive Technical Guide for Researchers

CAS Number: 15305-72-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hexaammineruthenium(II) chloride, a coordination compound with significant applications in electrochemistry and biological research. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its primary applications as a redox probe in cyclic voltammetry and electrochemical impedance spectroscopy, particularly in the context of biosensing.

Core Properties and Data

This compound, with the chemical formula [Ru(NH₃)₆]Cl₂, is a yellow, crystalline solid. It is an air-sensitive compound that is slightly soluble in water. Below is a summary of its key properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15305-72-3 | |

| Molecular Formula | [Ru(NH₃)₆]Cl₂ | |

| Molecular Weight | 274.16 g/mol | |

| Appearance | Pale yellow powder | |

| Solubility in Water | Slightly soluble | |

| Storage Temperature | 2-8°C | |

| Sensitivity | Air sensitive |

Table 2: Safety and Hazard Information

| Hazard Category | Description |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a ruthenium(III) precursor in the presence of ammonia (B1221849). The following protocol is adapted from established industrial methods for laboratory-scale synthesis.

Experimental Protocol: Synthesis of [Ru(NH₃)₆]Cl₂

Materials:

-

Ruthenium(III) chloride (RuCl₃·xH₂O)

-

Concentrated aqueous ammonia (NH₄OH)

-

Zinc powder (Zn)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve Ruthenium(III) chloride in concentrated aqueous ammonia.

-

To this solution, add an excess of zinc powder.

-

Heat the mixture under reflux. The zinc powder will reduce the Ru(III) to Ru(II).

-

After the reaction is complete (indicated by a color change), filter the hot solution to remove the excess zinc powder and any other solid impurities.

-

Rapidly cool the filtrate in an ice bath to crystallize the this compound.

-

Collect the yellow crystals by vacuum filtration.

-

Wash the crystals with cold deionized water, followed by ethanol, to remove any remaining impurities.

-

Dry the product under vacuum.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Electrochemistry

This compound and its oxidized form, hexaammineruthenium(III) chloride, constitute a reversible redox couple ([Ru(NH₃)₆]²⁺/³⁺) that is widely used as a redox probe in electrochemical studies.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique for studying the electrochemical behavior of a species in solution. The [Ru(NH₃)₆]²⁺/³⁺ couple exhibits a well-defined, reversible one-electron redox process, making it an ideal standard for CV experiments.

Experimental Protocol: Cyclic Voltammetry of [Ru(NH₃)₆]Cl₂

Materials:

-

This compound or Hexaammineruthenium(III) chloride

-

Potassium chloride (KCl) as a supporting electrolyte

-

Deionized water

-

Working electrode (e.g., glassy carbon, gold, or platinum)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

Procedure:

-

Prepare a stock solution of the ruthenium complex (e.g., 10 mM) in a 0.1 M KCl aqueous solution.

-

Further dilute the stock solution to the desired concentration for analysis (e.g., 1 mM).

-

Set up a three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the ruthenium complex solution.

-

Perform cyclic voltammetry by scanning the potential within a suitable window that brackets the redox potential of the [Ru(NH₃)₆]²⁺/³⁺ couple (e.g., from +0.1 V to -0.5 V vs. Ag/AgCl).

-

Vary the scan rate to investigate the diffusion-controlled nature of the redox process.

Table 3: Representative Electrochemical Data for the [Ru(NH₃)₆]²⁺/³⁺ Couple

| Parameter | Typical Value | Conditions | Reference |

| Formal Potential (E°') | -0.16 V | vs. Ag/AgCl in 0.1 M KCl | |

| Diffusion Coefficient (D) | 6.7 x 10⁻⁶ cm²/s |

Diagram 2: Cyclic Voltammetry Workflow

Caption: General workflow for a cyclic voltammetry experiment.

Electrochemical Impedance Spectroscopy in Biosensing

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique used to probe the interfacial properties of electrodes. In the context of biosensing, particularly for DNA hybridization, the [Ru(NH₃)₆]²⁺/³⁺ redox couple is used to monitor changes in the charge transfer resistance (Rct) at the electrode surface.

The principle relies on the electrostatic interactions between the positively charged ruthenium complex and the negatively charged phosphate (B84403) backbone of DNA. When a single-stranded DNA (ssDNA) probe immobilized on the electrode surface hybridizes with its complementary target DNA, the increased negative charge density on the surface attracts more [Ru(NH₃)₆]³⁺, leading to a decrease in the charge transfer resistance.

Experimental Protocol: EIS for DNA Hybridization Detection

Materials:

-

Hexaammineruthenium(III) chloride

-

Buffer solution (e.g., Tris-HCl)

-

ssDNA probe and target DNA

-

Gold electrode

-

Thiol-modified ssDNA probe for immobilization

Procedure:

-

Functionalize a gold electrode with the thiol-modified ssDNA probe.

-

Incubate the electrode with the target DNA solution to allow for hybridization.

-

Perform EIS measurements in a buffer solution containing a low concentration of [Ru(NH₃)₆]³⁺ (e.g., 50 µM).

-

Apply a DC potential close to the formal potential of the redox couple and a small AC perturbation over a range of frequencies.

-

Measure the impedance and fit the data to an equivalent circuit to determine the charge transfer resistance (Rct).

Diagram 3: DNA Hybridization Detection using EIS

Caption: Principle of DNA hybridization detection using [Ru(NH₃)₆]³⁺ and EIS.

Conclusion

This compound is a versatile and valuable coordination compound for researchers in chemistry, materials science, and drug development. Its well-characterized electrochemical properties make it an excellent choice as a redox probe for a variety of applications, from fundamental electrochemical studies to the development of sophisticated biosensors. This guide provides the essential information for its synthesis, handling, and application in key experimental techniques.

A Comparative Analysis of Hexaammineruthenium(II) and (III) Chloride for Researchers and Drug Development Professionals

An In-depth Technical Guide

Hexaammineruthenium(II) chloride, [Ru(NH₃)₆]Cl₂, and hexaammineruthenium(III) chloride, [Ru(NH₃)₆]Cl₃, are coordination complexes that have garnered significant interest in various scientific fields, particularly in electrochemistry, catalysis, and the development of novel therapeutics. Their utility stems from the stable, yet readily interchangeable, +2 and +3 oxidation states of the central ruthenium ion. This guide provides a comprehensive comparison of these two compounds, focusing on their distinct chemical and physical properties, detailed experimental protocols for their synthesis, and their applications in drug development, tailored for researchers, scientists, and professionals in the field.

Core Chemical and Physical Properties

The seemingly minor difference of a single electron between hexaammineruthenium(II) and hexaammineruthenium(III) results in significant variations in their chemical and physical properties. These differences are crucial for their distinct applications.

Table 1: Comparison of Physical and Chemical Properties

| Property | This compound | Hexaammineruthenium(III) Chloride |

| Chemical Formula | [Ru(NH₃)₆]Cl₂ | [Ru(NH₃)₆]Cl₃ |

| Molecular Weight | 274.16 g/mol [1][2][3][4] | 309.61 g/mol [1][5][6] |

| Appearance | Pale yellow powder[2] | Off-white to pale yellow microcrystalline solid[1][5] |

| Oxidation State of Ru | +2 | +3 |

| d-electron Configuration | t₂g⁶ (low spin) | t₂g⁵ (low spin) |

| Magnetic Properties | Diamagnetic | Paramagnetic |

| Solubility in Water | Slightly soluble[7] | Very soluble[6][8][9] |

| Redox Potential (E½ for Ru(II)/Ru(III)) | -0.1 to -0.2 V vs. Ag/AgCl | -0.1 to -0.2 V vs. Ag/AgCl |

| Ru-N Bond Length | ~2.14 Å (estimated) | 2.107(7) Å[10] |

The difference in d-electron configuration directly impacts their magnetic properties. The Ru(II) complex, with a filled t₂g orbital set, is diamagnetic, meaning it is not attracted to a magnetic field. In contrast, the Ru(III) complex, with an unpaired electron in its t₂g orbitals, is paramagnetic and will be drawn into a magnetic field. This distinction can be a simple and effective method for differentiating between the two complexes in a laboratory setting.

The solubility of these compounds in aqueous solutions also presents a notable difference. Hexaammineruthenium(III) chloride is very soluble in water, while this compound is only slightly soluble.[6][7][8][9] This variance in solubility can be exploited in their synthesis and purification.

Experimental Protocols

Detailed and reliable experimental protocols are essential for researchers working with these compounds. The following sections provide step-by-step procedures for the synthesis of both hexaammineruthenium(II) and (III) chloride.

Synthesis of this compound from Ruthenium(III) Chloride

This procedure involves the reduction of a commercially available ruthenium(III) precursor in the presence of ammonia (B1221849). Zinc is commonly used as the reducing agent.

Materials:

-

Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

-

Concentrated aqueous ammonia (NH₄OH)

-

Zinc powder (excess)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated and dilute

-

Ethanol

-

Diethyl ether

Procedure:

-

In a fume hood, dissolve a specific amount of ruthenium(III) chloride hydrate in concentrated aqueous ammonia.

-

Add an excess of zinc powder to the solution.

-

Gently heat the mixture to facilitate the reduction of Ru(III) to Ru(II) and the formation of the hexaammine complex. The solution will typically change color.

-

After the reaction is complete, carefully filter the hot solution to remove the excess zinc powder and any other insoluble impurities.

-

Allow the filtrate to cool slowly. Crystals of this compound will precipitate out of the solution.

-

Collect the crystals by suction filtration and wash them sequentially with small portions of cold deionized water, ethanol, and finally diethyl ether to aid in drying.

-

Dry the product in a desiccator.

Synthesis of Hexaammineruthenium(III) Chloride from this compound

The synthesis of the Ru(III) complex is achieved through the oxidation of the corresponding Ru(II) complex. This can be conveniently done by bubbling air or oxygen through an aqueous solution of this compound.

Materials:

-

This compound

-

Deionized water

-

Ammonium (B1175870) chloride (optional, to increase yield)

-

Acetone

Procedure:

-

Dissolve the synthesized this compound in deionized water. A slightly acidic medium may be required to aid dissolution.

-

If desired, add ammonium chloride to the solution, which can help to decrease the solubility of the final product and improve the yield.

-

In a fume hood, bubble a stream of air or oxygen through the solution. The oxidation of Ru(II) to Ru(III) is often accompanied by a color change. The progress of the reaction can be monitored by cyclic voltammetry.

-

Once the oxidation is complete, the hexaammineruthenium(III) chloride can be precipitated by cooling the solution or by adding a solvent in which it is less soluble, such as acetone.

-

Collect the crystals by suction filtration, wash with acetone, and dry in a desiccator.

Signaling Pathways and Logical Relationships

The interconversion between the Ru(II) and Ru(III) states is the cornerstone of their application in various fields. This redox activity is central to their function as electron transfer mediators and is a key aspect of the "activation by reduction" mechanism proposed for ruthenium-based anticancer drugs.

Caption: Reversible redox cycle of hexaammineruthenium(II) and (III) complexes.

Applications in Drug Development

The unique properties of ruthenium complexes, particularly the accessibility of multiple oxidation states under physiological conditions, have made them promising candidates for the development of novel anticancer agents.[11][12][13] The "activation by reduction" hypothesis is a key concept in this area.[11][12]

The "Activation by Reduction" Strategy

Ruthenium(III) complexes are generally more inert to ligand substitution than their ruthenium(II) counterparts. This lower reactivity of Ru(III) compounds can minimize unwanted side reactions and toxicity while they are in circulation in the body. The hypoxic (low oxygen) and more reducing environment often found in solid tumors can facilitate the reduction of the administered Ru(III) prodrug to the more reactive Ru(II) species.[11][12][13] This localized activation of the drug can lead to greater tumor selectivity and a more favorable therapeutic window compared to traditional platinum-based chemotherapeutics like cisplatin.[12]

Caption: The "Activation by Reduction" mechanism for ruthenium-based anticancer drugs.

Mechanism of Action

Once activated to the Ru(II) state within the tumor, the complex can interact with various cellular targets to induce cytotoxicity. Similar to platinum-based drugs, ruthenium complexes can bind to DNA, leading to the inhibition of DNA replication and transcription, and ultimately triggering apoptosis (programmed cell death).[13] However, the octahedral geometry of ruthenium complexes, as opposed to the square planar geometry of cisplatin, allows for different binding modes and potentially a different spectrum of activity.

Furthermore, ruthenium complexes can interact with other biomolecules, such as proteins. The ability of ruthenium ions to mimic iron in binding to proteins like transferrin and albumin is another proposed mechanism for their selective accumulation in tumor cells, which often overexpress transferrin receptors.

The distinct redox properties of the hexaammineruthenium(II)/(III) couple also make them valuable tools in the development of electrochemical biosensors for monitoring drug-target interactions and for diagnostic applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. strem.com [strem.com]

- 3. researchgate.net [researchgate.net]

- 4. colonialmetals.com [colonialmetals.com]

- 5. Ruthenium hexamine reversible cyclic voltagram — IO Rodeo Documentation for CheapStat [stuff.iorodeo.com]

- 6. colonialmetals.com [colonialmetals.com]

- 7. This compound 99.9 trace metals 15305-72-3 [sigmaaldrich.com]

- 8. DNA Interaction and Cytotoxicity of Cyclometalated Ruthenium(II) Complexes as Potential Anticancer Drugs [jstage.jst.go.jp]

- 9. Complexes of Ruthenium(II) as Promising Dual-Active Agents against Cancer and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and magnetism of cubic low-spin 4d5[Ru(NH3)6]Br[SO4] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ruthenium compounds as anticancer agents | Feature | RSC Education [edu.rsc.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Redox Potential of the Hexaammineruthenium(II)/(III) Couple

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential of the hexaammineruthenium(II)/(III) couple, a crucial tool in electrochemical research. This document details the quantitative aspects of its redox behavior, experimental protocols for its measurement, and logical workflows for its characterization.

Introduction

The hexaammineruthenium(II)/(III) complex, [Ru(NH₃)₆]²⁺/³⁺, is a classic outer-sphere electron transfer agent widely employed in electrochemistry. Its well-behaved, reversible one-electron redox reaction makes it an ideal standard and probe for studying electrochemical processes. A key advantage of the hexaammineruthenium couple is its stability, particularly on gold electrodes where the commonly used hexacyanoferrate(II)/(III) couple can cause corrosion, leading to unreliable measurements.[1][2] This guide will delve into the fundamental electrochemical properties of this redox couple, providing researchers with the necessary information for its effective application.

Quantitative Data on Redox Potential

The formal redox potential (E°') of the hexaammineruthenium(II)/(III) couple is influenced by several factors, including the composition of the supporting electrolyte, pH, and temperature. The following tables summarize the reported redox potentials under various experimental conditions.

Table 1: Redox Potential of the [Ru(NH₃)₆]²⁺/³⁺ Couple in Various Supporting Electrolytes

| Supporting Electrolyte | Concentration (M) | Electrode | Reference Electrode | Formal Potential (E°' vs. Ref.) | Formal Potential (E°' vs. SHE*) |

| KCl | 0.1 | Glassy Carbon | Ag/AgCl | -0.11 V | +0.089 V |

| KCl | 1.0 | Platinum | Ag/AgCl | -0.13 V | +0.069 V |

| NaCF₃SO₃ | 0.1 | Platinum | Ag/AgCl | Varies with concentration | Varies with concentration |

| HClO₄ | 0.1 | Glassy Carbon | Ag/AgCl | Not specified | Not specified |

*Standard Hydrogen Electrode (SHE) potentials are calculated assuming E(Ag/AgCl, sat. KCl) = +0.199 V vs. SHE.

Table 2: Influence of pH on the Redox Potential of the [Ru(NH₃)₆]²⁺/³⁺ Couple

| pH | Supporting Electrolyte | Redox Potential (V vs. Ag/AgCl) | Comments |

| Acidic | Not specified | Rate constant increases with decreasing pH | The rate of the redox reaction is pH-dependent, with faster kinetics observed in acidic solutions.[3] |

| Alkaline | NaOH (≥ 10⁻³ M) | Formation of cis-[Ru(NH₃)₄(OH)₂]⁺ | In alkaline media, the hexaammine complex can undergo ligand exchange with hydroxide (B78521) ions, altering the redox potential.[3] |

Table 3: Influence of Temperature on the Redox Potential of the [Ru(NH₃)₆]²⁺/³⁺ Couple

| Temperature (°C) | Supporting Electrolyte | Comments |

| 25 | 0.1 M KCl | Most standard measurements are performed at or near this temperature.[4] |

| Variable | Not specified | The redox potential is expected to have a slight temperature dependence as described by the Nernst equation. However, detailed studies on this specific couple are not widely available. |

Experimental Protocols

Accurate determination of the redox potential of the hexaammineruthenium(II)/(III) couple requires precise experimental techniques. The following sections provide detailed protocols for the two most common methods: cyclic voltammetry and potentiometric titration.

Cyclic Voltammetry

Cyclic voltammetry (CV) is the most common technique for characterizing the [Ru(NH₃)₆]²⁺/³⁺ redox couple. It provides information about the formal potential, electron transfer kinetics, and stability of the complex.

Materials and Reagents:

-

Hexaammineruthenium(III) chloride ([Ru(NH₃)₆]Cl₃)

-

Supporting electrolyte (e.g., 0.1 M KCl)

-

High-purity solvent (e.g., deionized water)

-

Working electrode (e.g., Glassy Carbon, Platinum, or Gold)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., Platinum wire)

-

Potentiostat

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the supporting electrolyte (e.g., 1 M KCl in deionized water).

-

Prepare a stock solution of [Ru(NH₃)₆]Cl₃ (e.g., 10 mM in the supporting electrolyte solution).

-

Prepare the final electrochemical cell solution by diluting the [Ru(NH₃)₆]Cl₃ stock solution with the supporting electrolyte to the desired concentration (typically 1 mM).

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the test solution.

-

Ensure the reference electrode tip is placed close to the working electrode surface to minimize iR drop.

-

-

Instrument Setup:

-

Connect the electrodes to the potentiostat.

-

Set the CV parameters. A typical starting point for the [Ru(NH₃)₆]²⁺/³⁺ couple is:

-

Initial Potential: +0.2 V

-

Final Potential: -0.4 V

-

Scan Rate: 100 mV/s

-

Number of Cycles: 3

-

-

-

Data Acquisition:

-

Run a background scan in the supporting electrolyte alone to ensure there are no interfering redox processes.

-

Introduce the [Ru(NH₃)₆]³⁺ solution and run the cyclic voltammogram.

-

-

Data Analysis:

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials from the voltammogram.

-

Calculate the formal potential (E°') as the average of the peak potentials: E°' = (Epa + Epc) / 2.

-

The peak separation (ΔEp = Epa - Epc) provides information about the electron transfer kinetics. For a reversible one-electron process, ΔEp should be close to 59 mV at 25°C.

-

Potentiometric Titration

Potentiometric titration offers an alternative method for determining the formal potential of the redox couple. This technique involves titrating a solution of one oxidation state of the couple with a titrant that can quantitatively convert it to the other oxidation state, while monitoring the potential of an indicator electrode.

Materials and Reagents:

-

Hexaammineruthenium(III) chloride ([Ru(NH₃)₆]Cl₃)

-

A suitable reducing agent (e.g., a standardized solution of ascorbic acid or a mild electrochemical reduction method to generate [Ru(NH₃)₆]²⁺ in situ).

-

A suitable oxidizing agent (e.g., a standardized solution of cerium(IV) sulfate).

-

Supporting electrolyte (e.g., 0.1 M KCl)

-

High-purity solvent (e.g., deionized water)

-

Indicator electrode (e.g., Platinum wire)

-

Reference electrode (e.g., Ag/AgCl)

-

High-impedance voltmeter or pH/mV meter

-

Buret and magnetic stirrer

Procedure:

-

Solution Preparation:

-

Prepare a solution of [Ru(NH₃)₆]Cl₃ of known concentration in the chosen supporting electrolyte.

-

If starting with the oxidized form, prepare a standardized solution of a suitable reducing agent. If starting with the reduced form (which is less stable in air), prepare a standardized solution of a suitable oxidizing agent.

-

-

Titration Setup:

-

Place the ruthenium complex solution in a beaker with a magnetic stir bar.

-

Immerse the platinum indicator electrode and the Ag/AgCl reference electrode in the solution.

-

Connect the electrodes to a high-impedance voltmeter.

-

Fill the buret with the standardized titrant solution.

-

-

Titration:

-

Record the initial potential of the solution.

-

Add the titrant in small increments, allowing the potential to stabilize after each addition.

-

Record the potential and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured potential (E) versus the volume of titrant added.

-

The equivalence point is the point of maximum slope on the titration curve. This can be more accurately determined by plotting the first derivative (ΔE/ΔV) or the second derivative (Δ²E/ΔV²) of the titration data.

-

The formal potential (E°') of the [Ru(NH₃)₆]²⁺/³⁺ couple is the potential at the half-equivalence point (i.e., when half of the initial ruthenium complex has been converted to the other oxidation state).

-

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the characterization of the hexaammineruthenium(II)/(III) redox couple.

Caption: Workflow for determining redox potential using cyclic voltammetry.

Caption: Workflow for determining redox potential using potentiometric titration.

Caption: Factors influencing the redox properties of the hexaammineruthenium couple.

References

An In-depth Technical Guide on the Aqueous Solubility of Hexaammineruthenium(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexaammineruthenium(II) chloride ([Ru(NH₃)₆]Cl₂), a coordination compound with significant applications in electrochemistry and catalysis, exhibits limited but important solubility in aqueous solutions. This guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and a discussion of the factors influencing its behavior in aqueous media. While precise quantitative solubility data is not widely published, this document consolidates the existing qualitative information and presents standardized methodologies for its empirical determination.

Introduction to this compound

This compound is a yellow, crystalline solid that has garnered interest for its use as a redox probe in electrochemical studies and as a precursor in the synthesis of various ruthenium-containing catalysts. Its behavior in aqueous solutions is fundamental to these applications, dictating its utility and informing experimental design. An understanding of its solubility is critical for preparing solutions of known concentrations and for interpreting its electrochemical and catalytic activity.

Aqueous Solubility of this compound

Qualitative Solubility

Across various chemical supplier specifications and safety data sheets, this compound is consistently described as being "slightly soluble" in water. This qualitative descriptor indicates that while the compound does dissolve to some extent, it does not form highly concentrated aqueous solutions under standard conditions.

Quantitative Solubility Data

A thorough review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound (e.g., in grams per 100 mL) at various temperatures or pH values. The absence of such data in prominent sources suggests that a definitive solubility curve has not been widely disseminated. Therefore, for applications requiring precise concentrations, empirical determination of solubility under the specific experimental conditions is strongly recommended.

Factors Influencing Solubility

The solubility of this compound in aqueous solutions can be influenced by several factors:

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature. However, the extent of this effect needs to be determined experimentally.

-

pH: The pH of the aqueous medium is not expected to have a direct, significant impact on the solubility of the [Ru(NH₃)₆]²⁺ cation itself, as the ammine ligands are generally stable in a neutral to basic pH range. However, in highly acidic solutions, protonation and eventual displacement of the ammonia (B1221849) ligands could occur, altering the complex and its solubility.

-

Common Ion Effect: The presence of a common ion, such as chloride from other sources, would be expected to decrease the solubility of this compound in accordance with Le Chatelier's principle.

-

Ionic Strength: The presence of other salts in the solution can affect the activity coefficients of the ions, which in turn can influence solubility.

Experimental Protocols for Solubility Determination

Two primary methods are recommended for the experimental determination of this compound solubility: the gravimetric method and UV-Vis spectroscopy.

Gravimetric Method

This classical method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solid.[1][2][3][4]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., a screw-cap flask).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is ideal for this purpose.

-

After equilibration, allow the undissolved solid to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed volumetric pipette to prevent premature precipitation.

-

Transfer the aliquot to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent in a drying oven set to a temperature below the decomposition point of the complex (e.g., 80-100 °C).

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the dish and solid minus the initial mass of the empty dish.

-

Solubility is then calculated as the mass of the dissolved solid per volume of the solvent (e.g., g/100 mL).

-

UV-Vis Spectroscopy Method

This method relies on the Beer-Lambert law and is suitable for compounds that absorb light in the UV-Vis spectrum.[5][6][7]

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known, low concentrations in deionized water.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max), which should be determined by scanning a solution of the complex across the UV-Vis spectrum.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1, Step 1).

-

Withdraw a small, precise volume of the clear supernatant.

-

Dilute the aliquot with a known volume of deionized water to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of this compound under the experimental conditions.

-

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis of this compound.

Caption: A logical workflow for the synthesis of this compound.

Principle of Solubility Equilibrium

The diagram below illustrates the dynamic equilibrium involved in the dissolution of this compound in water.

Caption: The dynamic equilibrium of dissolution and precipitation for [Ru(NH₃)₆]Cl₂.

References

In-Depth Technical Guide to the Molecular Structure of the Hexaammineruthenium(II) Ion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of the hexaammineruthenium(II) ion, a coordination complex of significant interest in chemical research and drug development.

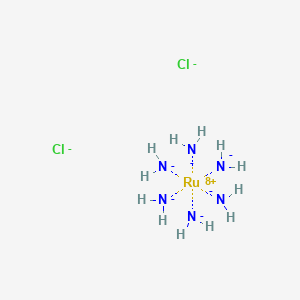

Core Molecular Structure

The hexaammineruthenium(II) ion, [Ru(NH₃)₆]²⁺, is a well-characterized coordination complex featuring a central ruthenium atom in the +2 oxidation state. Six ammonia (B1221849) (NH₃) ligands coordinate to the ruthenium center, forming a highly symmetric octahedral geometry. This arrangement is a cornerstone of its chemical behavior and reactivity.

Structural Parameters

The coordination geometry of the [Ru(NH₃)₆]²⁺ ion is octahedral. In an ideal octahedral geometry, the N-Ru-N bond angles are 90° between adjacent ligands and 180° between trans ligands. Spectroscopic and crystallographic data are consistent with this highly symmetric arrangement.

| Parameter | Value |

| Coordination Geometry | Octahedral |

| Ru-N Bond Length (in [Ru(NH₃)₆]³⁺) | 210.7 (7) pm[1][2] |

| N-Ru-N Bond Angles | ~90° and 180° |

Experimental Protocols

The synthesis and characterization of the hexaammineruthenium(II) ion, typically as its chloride salt ([Ru(NH₃)₆]Cl₂), are fundamental procedures in inorganic chemistry.

Synthesis of Hexaammineruthenium(II) Chloride

A common laboratory-scale synthesis involves the reduction of a ruthenium(III) precursor in the presence of ammonia. A general procedure is outlined below, adapted from established methods for the synthesis of hexammine complexes.[3][4]

Materials:

-

Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

-

Concentrated aqueous ammonia (NH₄OH)

-

A reducing agent (e.g., hydrazine (B178648) hydrate or zinc dust)

-

Deionized water

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve a known amount of ruthenium(III) chloride hydrate in deionized water in a round-bottom flask.

-

In a well-ventilated fume hood, carefully add an excess of concentrated aqueous ammonia to the ruthenium solution with constant stirring.

-

Slowly add the reducing agent to the solution. The color of the solution should change, indicating the reduction of Ru(III) to Ru(II).

-

Gently heat the reaction mixture under reflux for a specified period to ensure complete complexation.

-

Allow the solution to cool to room temperature, which should result in the precipitation of the yellow crystalline product, this compound.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals sequentially with small portions of cold deionized water, followed by ethanol, and finally diethyl ether to facilitate drying.

-

Dry the product in a desiccator.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of crystalline compounds.

Methodology:

-

Crystal Growth: High-quality single crystals of a hexaammineruthenium(II) salt (e.g., iodide or bromide) are grown by slow evaporation of a saturated aqueous solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structure is refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to probe the electronic transitions within the complex. The hexaammineruthenium(II) ion in aqueous solution typically exhibits absorption bands in the UV region.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in deionized water of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm, using deionized water as a reference. The resulting spectrum can be used to confirm the identity and purity of the complex. The UV-Vis spectrum of the related [Ru(NH₃)₆]³⁺ ion shows characteristic peaks around 275 nm and 325 nm at its natural pH.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule, including the Ru-N and N-H bonds.

Experimental Protocol:

-

Sample Preparation: Prepare a solid sample for analysis. This can be done by creating a KBr pellet or a Nujol mull.[6][7]

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to create a paste, which is then placed between two KBr or NaCl plates.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹). The spectrum will show characteristic absorption bands for the N-H stretching and bending vibrations of the ammonia ligands, as well as the Ru-N stretching vibration at lower frequencies.[8]

Signaling Pathways and Logical Relationships

The hexaammineruthenium(II) ion is a key participant in electron transfer reactions, a fundamental process in many chemical and biological systems. Its ability to readily undergo a one-electron oxidation to hexaammineruthenium(III) makes it an excellent outer-sphere redox probe.

Redox Cycling of Hexaammineruthenium(II)/(III)

The reversible one-electron transfer between the +2 and +3 oxidation states is a defining characteristic of the hexaammineruthenium system. This process is crucial in its application in electrochemistry and studies of electron transfer mechanisms.[9][10][11]

The balanced half-reaction for the oxidation of hexaammineruthenium(II) is:

[Ru(NH₃)₆]²⁺ ⇌ [Ru(NH₃)₆]³⁺ + e⁻

This equilibrium is central to its function as a redox mediator.

The diagram above illustrates the simple yet crucial one-electron transfer process that the hexaammineruthenium ion undergoes. This reversible redox behavior is fundamental to its application as a tool for studying electron transfer in a variety of chemical and biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and magnetism of cubic low-spin 4d5[Ru(NH3)6]Br[SO4] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. packetforger.wordpress.com [packetforger.wordpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. eng.uc.edu [eng.uc.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. researchgate.net [researchgate.net]

- 9. Hexaammineruthenium (II)/(III) as alternative redox-probe to Hexacyanoferrat (II)/(III) for stable impedimetric biosensing with gold electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. Ruthenium hexamine reversible cyclic voltagram — IO Rodeo Documentation for CheapStat [stuff.iorodeo.com]

Safety and Handling of Hexaammineruthenium(II) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Hexaammineruthenium(II) chloride ([Ru(NH3)6]Cl2), a coordination compound utilized in various research applications, including as a catalyst and a redox probe in electroanalytical techniques.[1] Due to its potential hazards, strict adherence to safety protocols is imperative when handling this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[2][3] Exposure can lead to adverse health effects. The primary hazards are associated with its toxicity upon ingestion, skin contact, or inhalation, as well as its potential to cause skin and eye irritation.[2][3][4]

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Hazard Statements:

Toxicological Data

Comprehensive toxicological data for this compound is not fully available.[3][5] The following table summarizes the known information based on its hazard classification.

| Toxicological Endpoint | Classification | Remarks |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[2][4] |

| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin.[2][4] |

| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[2][4] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3][4] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2][3][4] |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | Not classified as a carcinogen by IARC, NTP, or OSHA.[3] |

| Reproductive Toxicity | No data available | |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation.[2][3][4] Target Organ: Respiratory system.[1][6] |

| Specific Target Organ Toxicity - Repeated Exposure | No data available | |

| Aspiration Hazard | No data available |

Experimental Protocols: Safe Handling Procedures

The following protocols are based on best practices for handling hazardous, air-sensitive solid compounds.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure.

Caption: Required Personal Protective Equipment (PPE).

General Handling Protocol

This compound should be handled in a controlled environment to minimize exposure and contamination.

-

Preparation:

-

Work within a certified chemical fume hood or a glovebox, especially when handling the powder.

-

Ensure an eyewash station and safety shower are readily accessible.[4]

-

Decontaminate the work surface before and after use.

-

Assemble all necessary equipment and reagents before starting.

-

-

Weighing and Transfer:

-

Handle as a solid to avoid the generation of dust.

-

If weighing outside of a glovebox, use an analytical balance with a draft shield within the fume hood.

-

Use appropriate tools (e.g., spatulas) for transfer. Avoid creating dust clouds.

-

Close the container tightly immediately after use.[2]

-

-

Dissolution:

-

Post-Handling:

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

| Parameter | Recommendation |

| Storage Temperature | 2-8°C.[6][7] |

| Atmosphere | Store under an inert atmosphere as it is air-sensitive.[4][5] |

| Container | Keep in a tightly closed container.[2][8] |

| Location | Store in a dry, cool, and well-ventilated place.[2][8] Store locked up.[2][8] |

| Incompatible Materials | Strong oxidizing agents.[5] |

| Conditions to Avoid | Exposure to air and incompatible materials.[5] |

| Hazardous Decomposition | Upon combustion, may produce nitrogen oxides (NOx), ammonia, and hydrogen chloride gas.[4] |

Emergency Procedures

In case of accidental exposure or spills, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][4] If not breathing, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[4] Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Call a poison center or doctor immediately if you feel unwell.[2][4] |

Accidental Release Measures

A clear and logical workflow should be followed in the event of a spill.

Caption: Workflow for responding to an accidental spill.

Logical Relationships and Incompatibilities

Understanding the chemical's interactions is key to safe handling and experimental design.

Caption: Chemical incompatibilities and decomposition pathways.

This technical guide is intended to provide comprehensive safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound and adhere to all institutional and regulatory safety guidelines.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. fishersci.com [fishersci.com]

- 3. colonialmetals.com [colonialmetals.com]

- 4. lookchem.com [lookchem.com]

- 5. Hexaammineruthenium(III) chloride 98 14282-91-8 [sigmaaldrich.com]

- 6. Hexaammineruthenium (II)/(III) as alternative redox-probe to Hexacyanoferrat (II)/(III) for stable impedimetric biosensing with gold electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ヘキサアミンルテニウム(II)クロリド 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 8. strem.com [strem.com]

The Historical Trajectory of Ruthenium Ammine Complexes: From Discovery to the Dawn of Electron Transfer Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the historical context of ruthenium ammine complexes, charting their evolution from early coordination chemistry to their pivotal role in the development of electron transfer theory. We delve into the seminal discoveries, key synthetic methodologies, and the profound impact of these compounds on our understanding of mixed-valence chemistry. This document is intended to serve as a comprehensive resource, featuring detailed experimental protocols for the synthesis of historically significant complexes, tabulated quantitative data for key compounds, and visualizations of fundamental concepts to aid in research and development.

Early Developments in Ruthenium Coordination Chemistry

The story of ruthenium ammine complexes is intrinsically linked to the broader history of coordination chemistry. Following the discovery of ruthenium in 1844, early studies focused on its basic chemical properties and the formation of simple salts. However, it was the pioneering work of Alfred Werner in the late 19th and early 20th centuries that laid the theoretical foundation for understanding the structure and bonding in metal ammine complexes. Werner's coordination theory, which proposed octahedral and other well-defined geometries for metal complexes, provided the framework for interpreting the structures of ruthenium ammines.

Early synthetic efforts were often challenging, yielding mixtures of products that were difficult to separate and characterize. The isolation and characterization of stable ruthenium(II) and ruthenium(III) ammine complexes in the mid-20th century marked a significant step forward, enabling more systematic studies of their properties.

The Taube Revolution: Unraveling the Mechanism of Electron Transfer

The field of ruthenium ammine chemistry was revolutionized by the work of Henry Taube, who was awarded the Nobel Prize in Chemistry in 1983 "for his work on the mechanisms of electron transfer reactions, especially in metal complexes"[1]. Taube's research in the 1950s and 60s utilized ruthenium ammine complexes as model systems to elucidate the fundamental principles of inner-sphere and outer-sphere electron transfer.

His selection of ruthenium was deliberate; the existence of stable Ru(II) and Ru(III) oxidation states with distinct substitution labilities was key to his experiments. Taube's groundbreaking work established that electron transfer could occur through a bridging ligand, a process he termed "inner-sphere electron transfer." This discovery was a paradigm shift in the understanding of redox reactions in coordination chemistry.

Logical Relationship: Inner-Sphere vs. Outer-Sphere Electron Transfer

Caption: Inner-sphere vs. Outer-sphere electron transfer mechanisms.

The Dawn of Mixed-Valence Chemistry: The Creutz-Taube Ion

A pivotal moment in the history of ruthenium ammine complexes, and indeed in inorganic chemistry, was the synthesis and characterization of the Creutz-Taube ion, [(NH₃)₅Ru(pyrazine)Ru(NH₃)₅]⁵⁺, by Carol Creutz and Henry Taube in 1969.[2] This was the first discrete, well-characterized mixed-valence complex, containing ruthenium centers in formally +2 and +3 oxidation states.

The intense near-infrared (NIR) absorption of the Creutz-Taube ion was a key piece of evidence for electronic communication between the two metal centers through the pyrazine (B50134) bridge. This absorption, termed an intervalence charge-transfer (IVCT) band, provided a powerful spectroscopic tool for quantifying the degree of electronic coupling in mixed-valence systems. The study of the Creutz-Taube ion and its analogues laid the foundation for the Robin-Day classification of mixed-valence compounds.

Logical Relationship: Robin-Day Classification of Mixed-Valence Compounds

Caption: The Robin-Day classification of mixed-valence compounds.

Key Ruthenium Ammine Complexes: Synthesis and Properties

Hexammineruthenium(II) and (III) Chlorides

The simple hexammineruthenium(II) and (III) chlorides are fundamental starting materials in ruthenium ammine chemistry. Their synthesis paved the way for the preparation of a wide range of derivatives.

Experimental Protocol: Synthesis of Hexammineruthenium(II) Chloride ([Ru(NH₃)₆]Cl₂) [3]

-

Starting Material: Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O).

-

Reduction: A solution of RuCl₃·xH₂O in water is treated with a reducing agent, such as zinc amalgam or hydrazine, in the presence of a large excess of ammonia (B1221849).

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures under an inert atmosphere to prevent oxidation of the Ru(II) product.

-

Isolation: Upon cooling, the less soluble [Ru(NH₃)₆]Cl₂ precipitates from the solution.

-

Purification: The product is washed with cold water, ethanol, and diethyl ether, and then dried under vacuum.

Experimental Protocol: Synthesis of Hexammineruthenium(III) Chloride ([Ru(NH₃)₆]Cl₃)

-

Starting Material: [Ru(NH₃)₆]Cl₂.

-

Oxidation: An aqueous solution of [Ru(NH₃)₆]Cl₂ is oxidized using a suitable oxidizing agent, such as air or hydrogen peroxide.

-

Isolation: The more soluble [Ru(NH₃)₆]Cl₃ can be precipitated by the addition of a common ion, such as concentrated hydrochloric acid.

-

Purification: The product is washed and dried in a similar manner to the Ru(II) complex.

The Creutz-Taube Ion: A Landmark in Mixed-Valence Chemistry

The synthesis of the Creutz-Taube ion is a cornerstone experiment in inorganic chemistry.

Experimental Protocol: Synthesis of the Creutz-Taube Ion ([(NH₃)₅Ru(pyrazine)Ru(NH₃)₅]⁵⁺) [2]

-

Preparation of the Precursor: The synthesis begins with the preparation of the pyrazine-bridged diruthenium(III) complex, [(NH₃)₅Ru(pyrazine)Ru(NH₃)₅]⁶⁺. This is achieved by reacting [Ru(NH₃)₅Cl]Cl₂ with pyrazine in an aqueous solution.

-

Reduction to the Mixed-Valence State: The Ru(III)-Ru(III) dimer is then reduced to the mixed-valence Ru(II)-Ru(III) state using a controlled potential electrolysis or a chemical reducing agent such as ascorbic acid or dithionite.

-

Isolation: The Creutz-Taube ion is typically isolated as a salt with a large, non-coordinating anion, such as tosylate or hexafluorophosphate, to facilitate crystallization.

-

Characterization: The product is characterized by its distinctive dark color and the intense intervalence charge-transfer (IVCT) band in the near-infrared region of the electronic spectrum.

Ruthenium Red: A Biologically Active Trinuclear Complex

Ruthenium Red is a historically significant, though structurally complex, ruthenium ammine complex that has found applications as a biological stain and an inhibitor of calcium ion channels. Its synthesis involves the reaction of ruthenium trichloride (B1173362) with ammonia in the presence of air. The exact structure of Ruthenium Red was a subject of debate for many years, but it is now understood to be a mixture of oxo- and hydroxo-bridged trinuclear ruthenium ammine species.

Experimental Protocol: Synthesis of Ruthenium Red [4]

-

Reaction Mixture: An aqueous solution of ruthenium(III) chloride is treated with an excess of aqueous ammonia.

-

Oxidation: Air is bubbled through the reaction mixture, which leads to the formation of the intensely colored Ruthenium Red.

-

Precipitation: The product precipitates from the solution upon standing or with the addition of ethanol.

-

Purification: The crude product is typically purified by recrystallization from hot water.

Quantitative Data of Key Ruthenium Ammine Complexes

The following tables summarize key electrochemical and spectroscopic data for a selection of historically important ruthenium ammine and mixed-valence complexes.

Table 1: Electrochemical Data for Selected Ruthenium Ammine Complexes

| Complex | E° (V vs. NHE) | Reference |

| [Ru(NH₃)₆]³⁺/²⁺ | +0.05 | |

| [Ru(NH₃)₅(py)]³⁺/²⁺ | +0.31 | |

| [(NH₃)₅Ru(pyrazine)Ru(NH₃)₅]⁵⁺/⁴⁺ | +0.42 | [2] |

| [(NH₃)₅Ru(4,4'-bipyridine)Ru(NH₃)₅]⁵⁺/⁴⁺ | +0.37 |

Table 2: Spectroscopic Data for Selected Mixed-Valence Ruthenium Ammine Complexes

| Complex | λmax (IVCT) (nm) | ε (M⁻¹cm⁻¹) | Solvent | Reference |

| [(NH₃)₅Ru(pyrazine)Ru(NH₃)₅]⁵⁺ | 1570 | 6200 | D₂O | [2] |

| [(NH₃)₅Ru(4,4'-bipyridine)Ru(NH₃)₅]⁵⁺ | 1280 | 5000 | D₂O |

Modern Perspectives and Future Directions

The legacy of the early work on ruthenium ammine complexes continues to influence contemporary research. The fundamental principles of electron transfer elucidated through these systems are now applied to a vast array of chemical and biological processes, including photosynthesis, respiration, and the design of molecular electronic devices. The rich photophysical and electrochemical properties of ruthenium polypyridyl complexes, which can be seen as extensions of the ammine systems, have led to their widespread use in solar energy conversion, light-emitting diodes, and photodynamic therapy. Furthermore, the understanding of mixed-valence chemistry that originated with the Creutz-Taube ion remains a vibrant area of research, with applications in materials science and catalysis.

Conclusion

The historical journey of ruthenium ammine complexes is a testament to the power of fundamental research in driving scientific progress. From their initial characterization within the framework of coordination chemistry to their central role in unraveling the intricacies of electron transfer, these seemingly simple compounds have had a profound and lasting impact on the chemical sciences. The detailed experimental protocols and quantitative data presented in this guide are intended to provide a valuable resource for researchers seeking to build upon this rich scientific heritage and to explore new frontiers in the chemistry of ruthenium and beyond.

References

Theoretical Modeling of Hexaammineruthenium(II) Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaammineruthenium(II) chloride, [Ru(NH₃)₆]Cl₂, is a coordination compound that has garnered significant interest in various scientific fields, including electrochemistry, catalysis, and biomedical research. Its reversible one-electron oxidation to hexaammineruthenium(III) chloride makes it an excellent outer-sphere redox probe. Understanding the structural and electronic properties of this complex at a molecular level is crucial for optimizing its performance in these applications. Theoretical modeling, particularly using Density Functional Theory (DFT), provides a powerful tool to investigate these properties in detail, complementing experimental findings.

This technical guide provides a comprehensive overview of the theoretical modeling of this compound. It summarizes key structural and electronic data, outlines relevant experimental protocols for its synthesis and characterization, and presents a logical workflow for its computational analysis.

Molecular Structure and Properties

The hexaammineruthenium(II) cation, [Ru(NH₃)₆]²⁺, possesses an octahedral geometry with the ruthenium ion at the center coordinated by six ammonia (B1221849) ligands. The overall charge of the complex is balanced by two chloride counter-ions.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | [Ru(NH₃)₆]Cl₂[1][2] |

| Molecular Weight | 274.16 g/mol [2] |

| Appearance | Pale yellow to yellow crystalline solid[2] |

| Solubility | Slightly soluble in water |

Theoretical Modeling Methodology

The theoretical investigation of this compound can be effectively carried out using Density Functional Theory (DFT). The choice of functional and basis set is critical for obtaining accurate results that are comparable to experimental data.

A common and effective approach for modeling ruthenium complexes involves the following:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for transition metal complexes, providing a good balance between accuracy and computational cost.[3][4]

-

Basis Set for Ruthenium: For the ruthenium atom, a basis set that includes effective core potentials (ECPs), such as the Stuttgart-Dresden (SDD) or LANL2DZ, is recommended to account for relativistic effects.[3]

-

Basis Set for Other Atoms: For lighter atoms like nitrogen, hydrogen, and chlorine, Pople-style basis sets such as 6-31G(d,p) or 6-311G(d,p) are suitable.[3]

The computational workflow for the theoretical modeling of this compound is outlined below:

Caption: A flowchart illustrating the key steps in the theoretical modeling of this compound.

Structural Parameters: A Comparison of Theoretical and Experimental Data

Due to the lack of publicly available, specific experimental crystallographic data (e.g., CIF files) and dedicated DFT studies for this compound in the searched literature, a direct quantitative comparison of bond lengths and angles is not possible at this time. However, based on typical values for similar ammine complexes, the following table presents expected ranges for these parameters.

Table 2: Expected Structural Parameters of the [Ru(NH₃)₆]²⁺ Cation

| Parameter | Expected Experimental Range (Å or °) | Notes |

| Ru-N Bond Length | 2.10 - 2.20 | This is a typical range for Ru(II)-N bonds in hexaammine complexes. |

| N-H Bond Length | 1.01 - 1.03 | Consistent with typical N-H bond lengths in coordinated ammonia.[5] |

| N-Ru-N Angle (cis) | ~90 | Expected for a near-perfect octahedral geometry. |

| N-Ru-N Angle (trans) | ~180 | Expected for a near-perfect octahedral geometry. |

| H-N-H Angle | ~107 - 109 | Close to the tetrahedral angle, typical for sp³ hybridized nitrogen in ammonia. |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insights into the bonding and structure of molecules. Theoretical frequency calculations can aid in the assignment of experimental spectra. While specific experimental spectra for this compound were not found in the literature search, the expected vibrational modes of the [Ru(NH₃)₆]²⁺ cation are well-understood based on its octahedral symmetry.

Table 3: Predicted Vibrational Modes for the [Ru(NH₃)₆]²⁺ Cation

| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) | Activity |

| ν(N-H) | N-H stretching | 3100 - 3400 | IR, Raman |

| δ(NH₃) | NH₃ deformation (scissoring) | 1600 - 1650 | IR, Raman |

| ρ(NH₃) | NH₃ rocking | 650 - 850 | IR, Raman |

| ν(Ru-N) | Ru-N stretching | 400 - 500 | IR, Raman |

| δ(N-Ru-N) | N-Ru-N bending | 200 - 300 | IR, Raman |

Electronic Properties

The electronic structure of this compound is central to its role as a redox agent. DFT calculations can provide valuable information about the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO).

-

Highest Occupied Molecular Orbital (HOMO): The HOMO is expected to be primarily centered on the ruthenium d-orbitals, reflecting the metallic character of the frontier electrons.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is anticipated to have significant contributions from the ruthenium d-orbitals as well, with some delocalization onto the ammine ligands.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an important parameter that relates to the electronic stability and reactivity of the complex.

The relationship between the molecular orbitals and the redox properties can be visualized as follows: